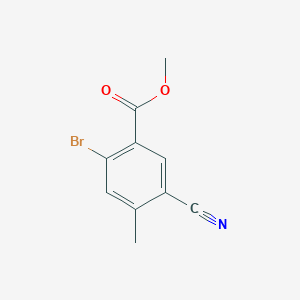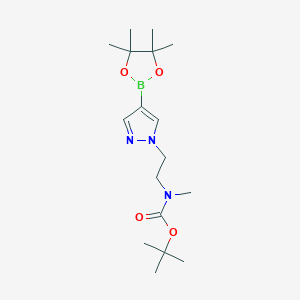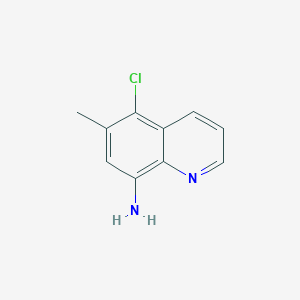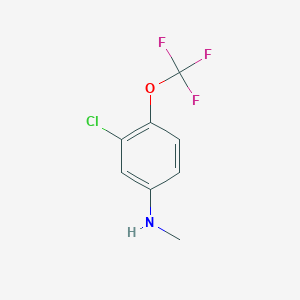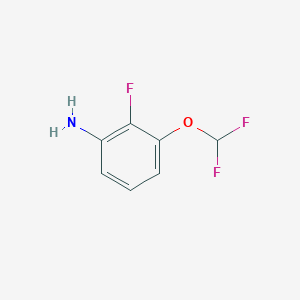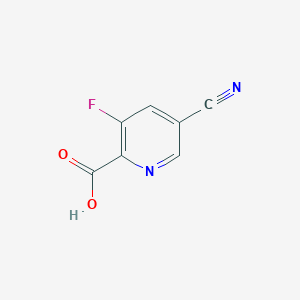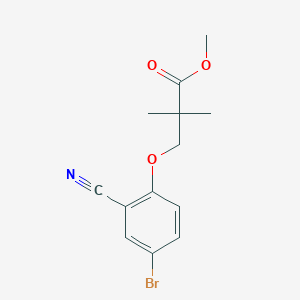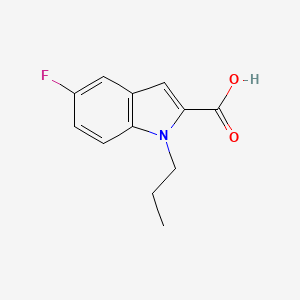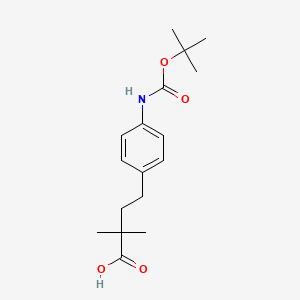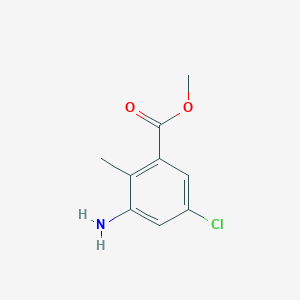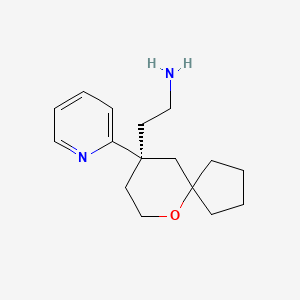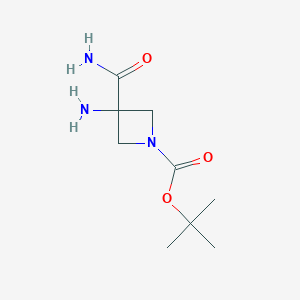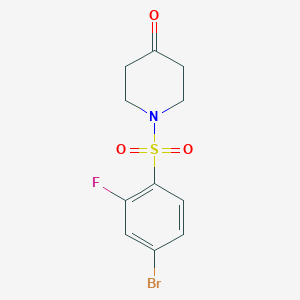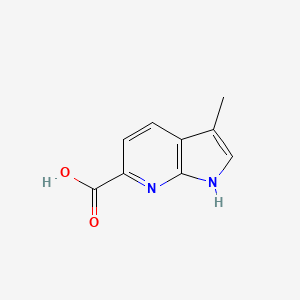
3-Methyl-7-azaindole-6-carboxylic acid
Übersicht
Beschreibung
“3-Methyl-7-azaindole-6-carboxylic acid” is a derivative of azaindole . Azaindoles are a class of organic compounds that contain a pyrrole ring fused to a benzene ring . The presence of the carboxylic acid group in these compounds allows them to participate in a variety of chemical reactions .
Chemical Reactions Analysis
Azaindole derivatives, including “3-Methyl-7-azaindole-6-carboxylic acid”, can participate in a variety of chemical reactions. For instance, they can act as reactants for the synthesis of new azaindol derivatives . They can also be used for the preparation of triazoles via regioselective heterocyclization reactions .Wissenschaftliche Forschungsanwendungen
Acid-Catalyzed Proton Transfer
3-Methyl-7-azaindole-6-carboxylic acid has been studied for its role in acid-catalyzed excited-state double-proton transfer (ESDPT). It forms a 1:1 cyclic hydrogen bonded acid/7-azaindole complex with a large association constant. This complex exhibits a unique tautomer emission, indicating potential applications as an acid-derivative probe in hydrophobic environments (Chang et al., 1994).
Synthesis of Azaindole Derivatives
Research has described the preparation of 3-substituted 6-azaindoles, including 6-azaindole-3-carboxylic acid and its ethyl ester, by forming an azaindole ring from compounds already containing the necessary substituent. This process also involves the introduction of substituents into the 6-azaindole molecule using electrophilic reagents (Prokopov & Yakhontov, 1978).
One-Pot Synthesis of 7-Azaindole Derivatives
A one-pot, three-component synthesis method has been developed for creating the 7-azaindole framework. This method, utilizing N-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene compounds, is particularly useful in diversity-oriented synthesis (DOS) (Vilches-Herrera et al., 2012).
Microwave-Assisted Synthesis
Microwave-assisted synthesis of 7-azaindoles has been reported, showcasing the versatility of 7-azaindoles as building blocks, especially in medicinal chemistry. This method starts from nicotinic acid derivatives or 2,6-dichloropyridine, accelerating the reaction process significantly (Schirok, 2006).
Antitumoral Activity
A 7-azaindole derivative with potential antitumoral activity has been synthesized starting from pyrrolo[2,3-b]pyridine. The process involves regioselective lithiation/methylation of alkyl 7-azaindole-3-carboxylates (Mouaddib et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-4-10-8-6(5)2-3-7(11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKGSDOEYYOGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-azaindole-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



